2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA is a small molecule that has been shown to have promising effects on various biological processes, making it a potentially useful tool for scientific research.
Scientific Research Applications
- Beryllium Complex : A beryllium complex, Be(FBTZ)₂ , where HFBTZ represents 2-(benzo[d]thiazol-2-yl)-5-fluorophenol , has been synthesized for use as an electron transport material (ETM) in phosphorescent OLEDs (PhOLEDs). The complex possesses a high triplet energy of 2.62 eV, which effectively confines triplet excitons and enhances device performance .
- 2-Benzo[1,3]dioxol-5-yl-indolizine : This compound, with the CAS number 497226-04-7 , has been studied for its potential applications. Further research is needed to explore its properties and potential uses .
- 2-Benzo[1,3]dioxol-5-yl-thiazolidine-4-carboxylic acid : This compound, with the CAS number 72678-96-7 , may have applications in various fields. However, detailed studies are required to uncover its specific functions and properties .
Organic Light-Emitting Diodes (OLEDs) and Electron Transport Materials (ETMs)
Indolizine Derivatives
Thiazolidine Derivatives
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(14-12-13-3-4-18-12)6-8-1-2-9-10(5-8)17-7-16-9/h1-5H,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSCCAKGFESHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide |
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